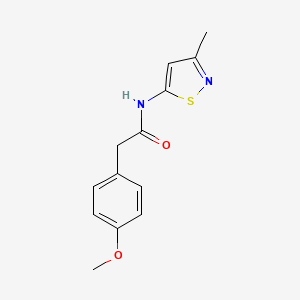

![molecular formula C9H13Cl2N3 B2956287 methyl({1H-pyrrolo[2,3-b]pyridin-4-yl}methyl)amine dihydrochloride CAS No. 2172073-86-6](/img/structure/B2956287.png)

methyl({1H-pyrrolo[2,3-b]pyridin-4-yl}methyl)amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

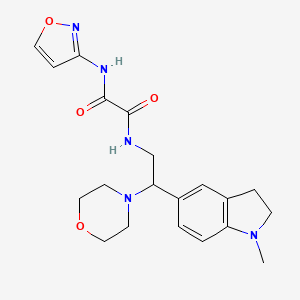

The compound “methyl({1H-pyrrolo[2,3-b]pyridin-4-yl}methyl)amine dihydrochloride” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . The process involves targeting FGFRs (Fibroblast Growth Factor Receptors), which play an essential role in various types of tumors . One of the derivatives, compound 4h, exhibited potent FGFR inhibitory activity .Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives can be analyzed using InChI (IUPAC International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) notations . These notations provide a way to represent the structure of a chemical compound in a textual format .Chemical Reactions Analysis

The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are typically related to their biological activities . For instance, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine derivatives can be analyzed using various techniques . For instance, the empirical formula, molecular weight, and other properties can be determined .Applications De Recherche Scientifique

Kinase Inhibition for Cancer Treatment

This compound is a kinase inhibitor and has been used in the treatment of symptomatic tenosynovial giant cell tumor (TGCT) . It acts by inhibiting multiple receptor tyrosine kinases, including CSF-1R , c-Kit , and Flt-3 . The FDA approved the drug pexidartinib , which contains this compound, in 2019 .

Crystal Structure Analysis

The crystal structure of pexidartinib dihydrochloride has been determined, which is valuable for understanding the drug’s interactions at the molecular level . Knowledge of the crystal structure aids in the investigation of biological and physicochemical properties, which is crucial for the development of new pharmaceuticals .

Synthesis of Heterocyclic Compounds

The compound is involved in the synthesis of heterocyclic compounds , particularly those with a pyrrolopyridine structure . These structures are significant due to their similarity to purine bases, which are fundamental components of DNA and RNA.

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines: , which can be synthesized from this compound, have a wide range of biomedical applications . They are studied for their potential in treating various diseases due to their structural similarity to biological molecules.

Diabetes Management

Compounds derived from this chemical have shown efficacy in reducing blood glucose levels . This application is promising for the prevention and treatment of disorders involving elevated plasma blood glucose, such as type 1 diabetes and diabetes as a consequence of obesity .

Anti-Hyperlipidemia Activity

The compound’s derivatives may find application in treating hyperlipidemia and related cardiovascular diseases due to their ability to modulate blood glucose and lipid levels .

Antihypertensive Effects

Due to its impact on blood glucose levels, the compound could also be beneficial in managing hypertension . Controlling hypertension is crucial for preventing heart diseases and strokes.

Oncology Research

Research has been conducted on the effects of derivatives of this compound on the migration and invasion abilities of cancer cells . This is particularly relevant for understanding and potentially inhibiting the metastasis of tumors.

Mécanisme D'action

The mechanism of action of 1H-pyrrolo[2,3-b]pyridine derivatives is related to their inhibitory activity against FGFRs . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.2ClH/c1-10-6-7-2-4-11-9-8(7)3-5-12-9;;/h2-5,10H,6H2,1H3,(H,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLZFZRXJCYGLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C2C=CNC2=NC=C1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Cyclohexyl(methyl)amino]oxolan-3-ol](/img/structure/B2956210.png)

![N-(3-ethoxypropyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2956212.png)

![1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2956215.png)

![N-[1-(pyrazin-2-yl)azetidin-3-yl]morpholine-4-carboxamide](/img/structure/B2956216.png)

![N-[1-(3-acetamidophenyl)ethyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2956218.png)

![N-[[1-(3-Methoxyphenyl)cyclopentyl]methyl]oxirane-2-carboxamide](/img/structure/B2956219.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2956220.png)

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-cyclopropyl-6-methylpyrimidine-4-carboxamide](/img/structure/B2956227.png)